2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid

Descripción general

Descripción

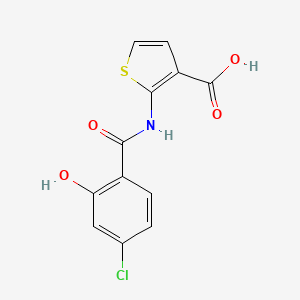

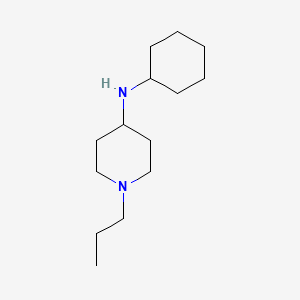

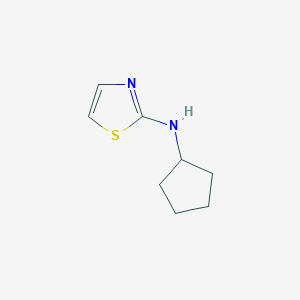

“2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid” is a small molecule compound . It is a thiophene derivative that possesses a hydroxybenzamide group on the thiophene ring. The molecular formula is C12H8ClNO4S and the average mass is 297.714 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid”, involves various strategies . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid” consists of a thiophene ring with a hydroxybenzamide group. The molecular formula is C12H8ClNO4S .

Chemical Reactions Analysis

Thiophene and its derivatives, including “2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid”, show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors .

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid: is a compound that can be utilized in the synthesis of various biologically active molecules. Its structure allows for multiple reactions, including nucleophilic substitution and coupling reactions, which are fundamental in creating new pharmacological agents . The presence of both an amide and a carboxylic acid group makes it a versatile precursor for synthesizing target molecules with potential therapeutic effects.

Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. The specific structure of 2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid could be explored for its potential to inhibit corrosion in metals, which is crucial for extending the lifespan of metal structures and components .

Organic Semiconductors

Thiophene-based molecules play a significant role in the development of organic semiconductors. The unique electronic properties of 2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid may contribute to the advancement of organic semiconductor materials, which are used in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in the fabrication of OLEDs is well-documented. The compound could be investigated for its potential use in OLED technology, which is widely used in display and lighting systems due to its efficient light emission .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. Research into 2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid could uncover new anti-inflammatory, antimicrobial, or anticancer agents, expanding the arsenal of drugs available for various treatments .

Advanced Material Science

The structural features of thiophene derivatives make them suitable for advanced material science applications2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid could be used in the creation of new materials with desirable properties such as increased strength, flexibility, or thermal stability .

Catalysis

Catalysts are crucial in accelerating chemical reactions. The thiophene moiety in 2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid might be exploited to develop new catalysts that can facilitate various organic transformations, potentially leading to more efficient industrial processes .

Environmental Applications

Lastly, the potential environmental applications of thiophene derivatives should not be overlooked2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid could be studied for its ability to remove pollutants or act as a sensor for environmental monitoring, contributing to the protection and preservation of the environment .

Propiedades

IUPAC Name |

2-[(4-chloro-2-hydroxybenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-6-1-2-7(9(15)5-6)10(16)14-11-8(12(17)18)3-4-19-11/h1-5,15H,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQDEZYRYVXDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NC2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)

amine](/img/structure/B1460791.png)

![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)